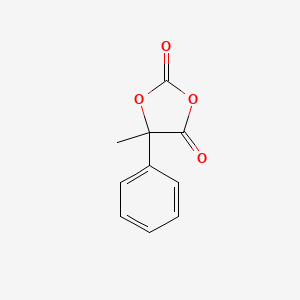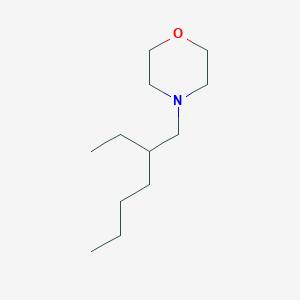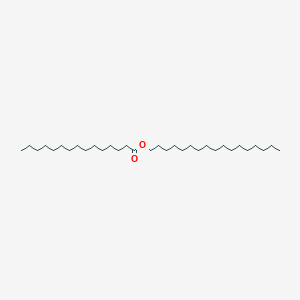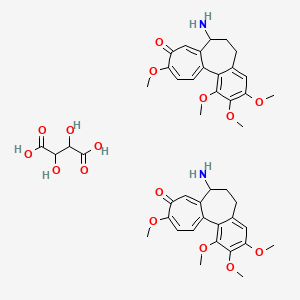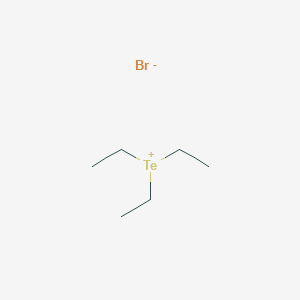
Triethyltellanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltellanium bromide is an organotellurium compound with the chemical formula (C2H5)3TeBr It is a member of the organotellurium family, which includes compounds containing carbon-tellurium bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyltellanium bromide can be synthesized through several methods. One common approach involves the reaction of triethyltellurium chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Triethyltellanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltellurium oxide.
Reduction: It can be reduced to form triethyltellurium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Triethyltellurium oxide.
Reduction: Triethyltellurium hydride.
Substitution: Various substituted triethyltellurium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyltellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of triethyltellanium bromide involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the tellurium atom plays a crucial role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triethylphosphonium bromide: Similar in structure but contains phosphorus instead of tellurium.
Triethylarsenium bromide: Contains arsenic instead of tellurium.
Triethylstannium bromide: Contains tin instead of tellurium.
Uniqueness
Triethyltellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its phosphorus, arsenic, and tin analogs
Propiedades
Número CAS |
51169-69-8 |
|---|---|
Fórmula molecular |
C6H15BrTe |
Peso molecular |
294.7 g/mol |
Nombre IUPAC |
triethyltellanium;bromide |
InChI |
InChI=1S/C6H15Te.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XKGWTHRVMYLQGK-UHFFFAOYSA-M |
SMILES canónico |
CC[Te+](CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


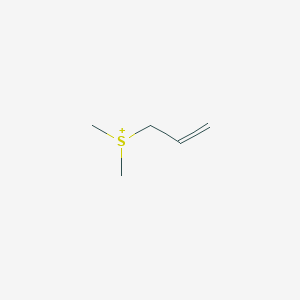

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

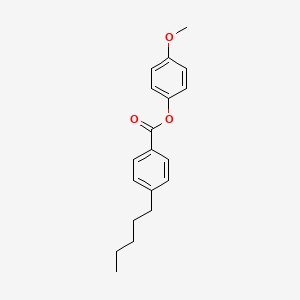

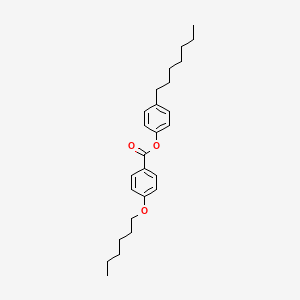
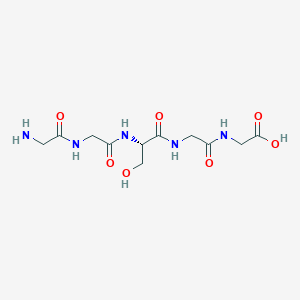
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
